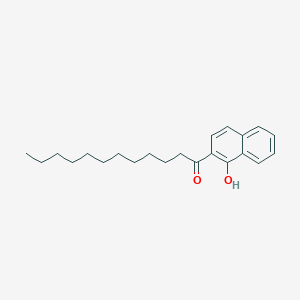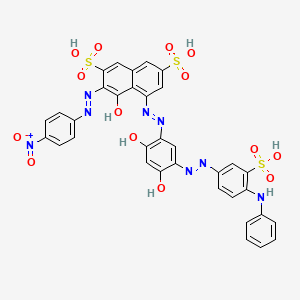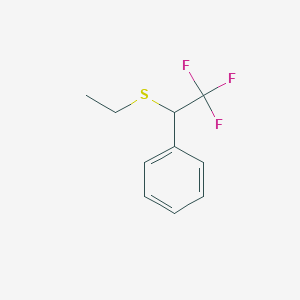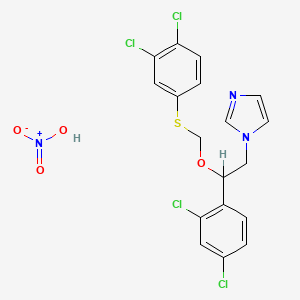![molecular formula C11H19BrO2 B14467546 7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane CAS No. 73777-22-7](/img/structure/B14467546.png)
7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The specific structure of this compound includes a bromine atom, two oxygen atoms, and a spiro linkage, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to form the spiro compound. The bromination is then carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The spiro structure allows for addition reactions at the double bonds if present.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxyl derivatives, while oxidation can produce ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets. The bromine atom and spiro structure allow it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: Lacks the bromine atom but shares the spiro structure.
1,7-Dioxaspiro[5.5]undecane: Similar spiro structure but different functional groups.
1,3-Dioxane-1,3-dithiane Spiranes: Contains sulfur atoms in the spiro structure.
Uniqueness
7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering unique properties compared to its analogs .
Propiedades
Número CAS |
73777-22-7 |
|---|---|
Fórmula molecular |
C11H19BrO2 |
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
11-bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C11H19BrO2/c1-10(2)7-13-11(14-8-10)6-4-3-5-9(11)12/h9H,3-8H2,1-2H3 |
Clave InChI |
FDCCXZNZAXKOSY-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC2(CCCCC2Br)OC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
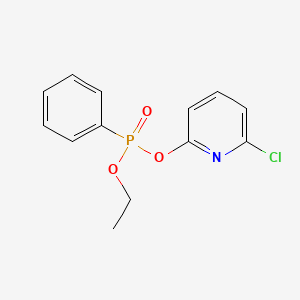
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
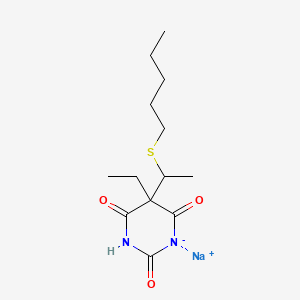
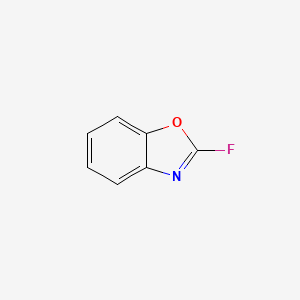
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
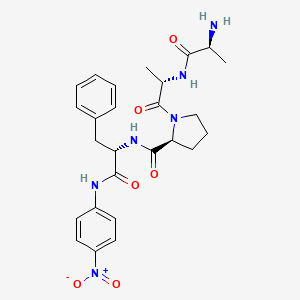
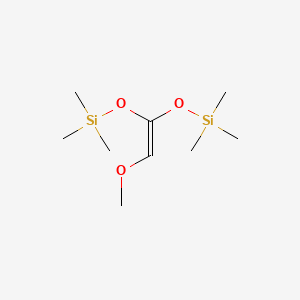
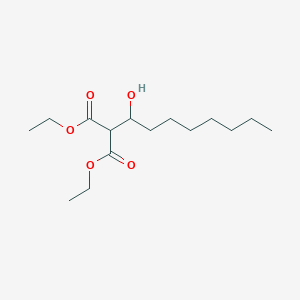
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
